molecular formula C15H11F3N2 B13679721 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B13679721
M. Wt: 276.26 g/mol
InChI Key: GHEAOTWFLWIBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor . This reaction is known for its broad substrate scope and high efficiency.

Industrial Production Methods

Industrial production methods for this compound often involve the use of micro-flow technology, which allows for the visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequences. This method is favored for its mild conditions and high reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a covalent inhibitor by binding to target proteins and disrupting their function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Tolyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research for developing new drug candidates with enhanced efficacy and selectivity .

Properties

Molecular Formula

C15H11F3N2

Molecular Weight

276.26 g/mol

IUPAC Name

2-(4-methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11F3N2/c1-10-2-4-11(5-3-10)13-9-20-7-6-12(15(16,17)18)8-14(20)19-13/h2-9H,1H3

InChI Key

GHEAOTWFLWIBTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C(F)(F)F

Origin of Product

United States

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